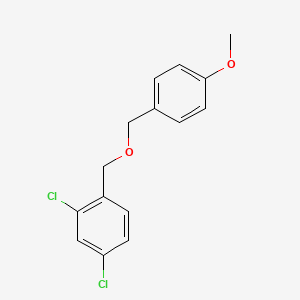

![molecular formula C9H7BrF3N3S B2894193 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide CAS No. 1955540-58-5](/img/structure/B2894193.png)

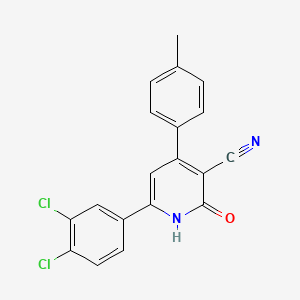

3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Novel Anticancer and Antitubercular Agents

3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide and its derivatives have been explored for their potential in treating cancer and tuberculosis. A series of compounds containing the thiadiazole structure have shown significant in vitro antitumor activities against breast cancer and normal human cell lines. N-Benzyl-5-(4-fluorophenyl)-, N-benzyl-5-(4-nitrophenyl)-, and 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazole-2-amines demonstrated higher inhibitory activities against the MDA-MB-231 cell line than the control, cisplatin. Additionally, some derivatives exhibited high inhibitory activities against the HEK293T cell line, suggesting their potential as novel anticancer agents. In antitubercular activity testing against Mycobacterium smegmatis MC155, 5-phenyl-N-[4-(trifluoromethyl)-phenyl]methyl-1,3,4-thiadiazole-2-amine proved to be a potent agent, indicating its promise as an antitubercular drug (D. Chandra Sekhar et al., 2019).

Quantum Chemical and Molecular Dynamics Studies

Quantum chemical and molecular dynamics simulation studies have been conducted on thiadiazole derivatives to predict their corrosion inhibition performances on iron. These studies aim to understand the molecular interactions and effectiveness of these compounds in protecting metal surfaces from corrosion. Such research not only provides insights into the chemical behavior of thiadiazole derivatives but also explores their practical applications in materials science, especially in corrosion prevention (S. Kaya et al., 2016).

DNA Interactions and Antimicrobial Activities

Research on 5-Phenyl-1,3,4-thiadiazole-2-amine derivatives has explored their interactions with DNA and antimicrobial activities. These studies have shown that certain derivatives can bind to DNA with varying affinities, influencing their potential as therapeutic agents. Additionally, the antimicrobial screening of these compounds has revealed promising activities against various bacterial strains, highlighting their potential in developing new antimicrobials (N. Shivakumara & P. Murali Krishna, 2020).

Synthesis and Characterization of Metal Complexes

Novel metal complexes of thiadiazole derivatives have been synthesized and characterized, revealing potential applications in materials science and catalysis. These complexes have been studied for their physical and chemical properties, including their spectroscopic characteristics. Such research contributes to the broader understanding of thiadiazole derivatives' coordination chemistry and their potential industrial applications (Ahmed A. Hussain Al-Amiery et al., 2009).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the trifluoromethyl group attached to a phenyl ring can enhance the potency of a drug by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involving enzymes and receptors .

Result of Action

The presence of the trifluoromethyl group can enhance the potency of a drug, potentially leading to more pronounced effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3S.BrH/c10-9(11,12)6-4-2-1-3-5(6)7-14-8(13)16-15-7;/h1-4H,(H2,13,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWTWTPEHGSDMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)N)C(F)(F)F.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2894112.png)

![2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol](/img/structure/B2894123.png)

![Ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894126.png)

![4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2894131.png)

![3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2894133.png)